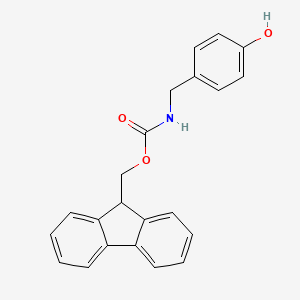

(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Organic Optoelectronics

This compound is utilized in the development of organic optoelectronic devices due to its aggregation-induced emission (AIE) properties . The introduction of alkyl substituents into AIE-active bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene has been shown to affect the molecular and crystal structures, which is crucial for the performance of organic optoelectronic materials.

Bio-imaging

In the field of bio-imaging , fluorescent materials like (9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate are essential. They are designed to be sensitive and selective, with minimal toxicity, making them suitable for detecting biomolecules or molecular activities within cells .

Sensor Technology

The compound’s AIE characteristics make it valuable for sensor technology . Sensors based on this compound can detect various environmental and biological substances with high sensitivity and specificity .

Environmental Monitoring

For environmental monitoring , the compound’s fluorescent properties can be harnessed to detect pollutants and other hazardous substances. Its high sensitivity makes it an excellent choice for tracking environmental changes and potential threats .

Food Safety

In food safety applications, fluorescent probes derived from this compound can detect contaminants and ensure the quality of food products. The compound’s stability and non-toxic nature are advantageous for continuous monitoring without affecting the food’s integrity .

Crystal Engineering Techniques

The compound is also significant in crystal engineering techniques . It helps in controlling crystal packing, morphology, polymorphism, and optical performance of AIE-materials, which is vital for the creation of new materials with desired properties .

Wirkmechanismus

Target of Action

It is known that similar compounds are often used in the derivatization of amines for high-performance liquid chromatography (hplc) and fluorescent detection .

Mode of Action

The compound interacts with its targets through a process known as derivatization. In this process, the compound forms a derivative with the target molecule, which can then be detected using HPLC and fluorescent detection

Action Environment

It is generally recommended to avoid dust formation and breathing vapors, mist, or gas when handling similar compounds .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(4-hydroxyphenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19NO3/c24-16-11-9-15(10-12-16)13-23-22(25)26-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21,24H,13-14H2,(H,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSYBOJWJDBII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9H-fluoren-9-yl)methyl 4-hydroxybenzylcarbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(Methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycine](/img/structure/B1412283.png)

![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide](/img/structure/B1412289.png)

![tert-butyl N-[(3S)-6-hydroxyhexan-3-yl]carbamate](/img/structure/B1412290.png)

![2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B1412294.png)

![(S)-1,4-Dioxa-8-azaspiro[4.5]decane-7-methanamine](/img/structure/B1412297.png)